molecular formula C16H23ClN2O2 B12772519 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride CAS No. 88069-42-5

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride

Cat. No.: B12772519
CAS No.: 88069-42-5
M. Wt: 310.82 g/mol
InChI Key: UKFJOYYZHIHFNU-UHFFFAOYSA-N
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Description

“1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” is a complex organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the hydrochloride salt form may influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the tetrahydro-N-(3-methoxyphenyl) group: This can be done through nucleophilic substitution or coupling reactions.

    Formation of the monohydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the acetamide group or the pyrrolizine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyrrolizine derivatives.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities, although specific studies would be needed to confirm these effects.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” would depend on its specific biological target. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizine derivatives: Compounds with similar pyrrolizine cores.

    Acetamide derivatives: Compounds with acetamide functional groups.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

Uniqueness

The uniqueness of “1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3-methoxyphenyl)-, monohydrochloride” lies in its specific combination of functional groups and its potential biological activities. Comparing its properties with similar compounds can highlight its distinct chemical and biological characteristics.

Properties

CAS No.

88069-42-5

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(3-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-20-14-6-2-5-13(11-14)17-15(19)12-16-7-3-9-18(16)10-4-8-16;/h2,5-6,11H,3-4,7-10,12H2,1H3,(H,17,19);1H

InChI Key

UKFJOYYZHIHFNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC23CCCN2CCC3.Cl

Origin of Product

United States

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